Cas no 940808-11-7 (3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide)

940808-11-7 structure
Productnaam:3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- 3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- EN300-26582649
- Z44347231
- 940808-11-7
-
- Inchi: 1S/C16H19ClN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-13(17)15(23-3)14(9-11)22-2/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7-
- InChI-sleutel: FVQNZDZOHJEBCJ-GHXNOFRVSA-N
- LACHT: ClC1C(=C(C=C(C=1)/C=C(/C#N)\C(NCCCOC)=O)OC)OC
Berekende eigenschappen
- Exacte massa: 338.1033348g/mol
- Monoisotopische massa: 338.1033348g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 8
- Complexiteit: 460
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 80.6Ų
3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582649-0.05g |
3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
940808-11-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide Gerelateerde literatuur
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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2. Book reviews
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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